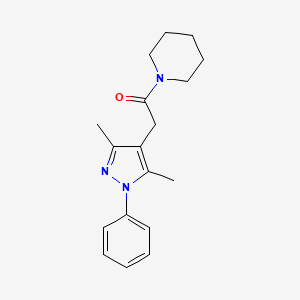
Piperidine, 1-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 1-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl)- is a complex organic compound that features a piperidine ring and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl)- typically involves the reaction of piperidine with a pyrazole derivative. One common method includes the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often require a catalyst and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve the hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate.
Reduction: Common reducing agents include sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Piperidine, 1-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which Piperidine, 1-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl)- exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing nitrogen.
Pyrazole: A five-membered ring with two nitrogen atoms.
Phenylpyrazoles: Compounds containing a pyrazole bound to a phenyl group.
Uniqueness
Piperidine, 1-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl)- is unique due to its combined structural features, which confer specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
125103-55-1 |
|---|---|
Molecular Formula |
C18H23N3O |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C18H23N3O/c1-14-17(13-18(22)20-11-7-4-8-12-20)15(2)21(19-14)16-9-5-3-6-10-16/h3,5-6,9-10H,4,7-8,11-13H2,1-2H3 |
InChI Key |
QMXMCOOQRLKKOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CC(=O)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















